molecular formula C4H3I2NO B6214155 2,4-diiodo-5-methyl-1,3-oxazole CAS No. 2731010-94-7

2,4-diiodo-5-methyl-1,3-oxazole

Cat. No.: B6214155
CAS No.: 2731010-94-7
M. Wt: 334.9
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Description

2,4-Diiodo-5-methyl-1,3-oxazole is a heterocyclic compound with the molecular formula C4H3I2NO. It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom. The presence of iodine atoms at positions 2 and 4, along with a methyl group at position 5, makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diiodo-5-methyl-1,3-oxazole typically involves the iodination of 5-methyl-1,3-oxazole. One common method is the electrophilic substitution reaction, where iodine is introduced into the oxazole ring. This can be achieved using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-4-iodo-5-methyl-1,3-oxazole.

Scientific Research Applications

2,4-Diiodo-5-methyl-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of biologically active molecules, such as antimicrobial or anticancer agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-diiodo-5-methyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methyl-1,3-oxazole: Similar structure but with chlorine atoms instead of iodine.

    2,4-Dibromo-5-methyl-1,3-oxazole: Similar structure but with bromine atoms instead of iodine.

    2,4-Difluoro-5-methyl-1,3-oxazole: Similar structure but with fluorine atoms instead of iodine.

Uniqueness

2,4-Diiodo-5-methyl-1,3-oxazole is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. Iodine atoms are larger and more polarizable than other halogens, which can enhance the compound’s ability to participate in halogen bonding and other interactions.

Properties

CAS No.

2731010-94-7

Molecular Formula

C4H3I2NO

Molecular Weight

334.9

Purity

95

Origin of Product

United States

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